Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)

1-(2-bromo-5-chlorophenyl)ethan-1-one structure
935-99-9 structure
Product Name:1-(2-bromo-5-chlorophenyl)ethan-1-one
CAS-Nr.:935-99-9
MF:C8H6BrClO
MW:233.489640712738
MDL:MFCD11847057
CID:829350
PubChem ID:12486617
Update Time:2025-06-14

1-(2-bromo-5-chlorophenyl)ethan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(2-Bromo-5-chlorophenyl)ethanone
    • 2-Acetyl-1-bromo-4-chlorobenzene
    • 2-Bromo-5-chloroacetophenone
    • 1-(2-bromo-5-chlorophenyl)ethan-1-one
    • 2'-BROMO-5'-CHLOROACETOPHENONE
    • PubChem23873
    • BCQAWQMDMPBDBW-UHFFFAOYSA-N
    • CL8884
    • LS11579
    • Ethanone, 1-(2-bromo-5-chlorophenyl)-
    • BC004983
    • AM806605
    • AB0027754
    • W9625
    • ST24020993
    • 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)
    • Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)
    • 2′-Bromo-5′-chloroacetophenone
    • SCHEMBL3121226
    • GS-3929
    • CS-0031412
    • MFCD11847057
    • SY067370
    • DTXSID40500054
    • 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone
    • DB-362698
    • 935-99-9
    • EN300-1912878
    • AKOS015919676
    • MDL: MFCD11847057
    • Inchi: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
    • InChI-Schlüssel: BCQAWQMDMPBDBW-UHFFFAOYSA-N
    • Lächelt: O=C(C)C1C(Br)=CC=C(Cl)C=1

Berechnete Eigenschaften

  • Genaue Masse: 231.92906g/mol
  • Monoisotopenmasse: 231.92906g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 160
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1
  • XLogP3: 2.9

Experimentelle Eigenschaften

  • Dichte: 1.566±0.06 g/cm3 (20 ºC 760 Torr),
  • Brechungsindex: 1.5517 (589.3 nm 15 ºC)
  • Löslichkeit: Sehr leicht löslich (0,18 g/l) (25°C),

1-(2-bromo-5-chlorophenyl)ethan-1-one Sicherheitsinformationen

1-(2-bromo-5-chlorophenyl)ethan-1-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B826656-10g
1-(2-bromo-5-chlorophenyl)ethanone
935-99-9 ≥95%
10g
1,349.10 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP434-200mg
1-(2-bromo-5-chlorophenyl)ethan-1-one
935-99-9 97%
200mg
72.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP434-5g
1-(2-bromo-5-chlorophenyl)ethan-1-one
935-99-9 97%
5g
986.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BP434-1g
1-(2-bromo-5-chlorophenyl)ethan-1-one
935-99-9 97%
1g
231.0CNY 2021-07-12
TRC
B700510-50mg
1-(2-Bromo-5-chlorophenyl)ethanone
935-99-9
50mg
$ 50.00 2022-06-06
TRC
B700510-100mg
1-(2-Bromo-5-chlorophenyl)ethanone
935-99-9
100mg
$ 65.00 2022-06-06
TRC
B700510-500mg
1-(2-Bromo-5-chlorophenyl)ethanone
935-99-9
500mg
$ 115.00 2022-06-06
Chemenu
CM100525-25g
1-(2-bromo-5-chlorophenyl)ethanone
935-99-9 95%
25g
$393 2021-06-17
Apollo Scientific
OR17623-1g
2'-Bromo-5'-chloroacetophenone
935-99-9 98+%
1g
£15.00 2025-02-19
Chemenu
CM100525-25g
1-(2-bromo-5-chlorophenyl)ethanone
935-99-9 95%
25g
$122 2024-07-19

1-(2-bromo-5-chlorophenyl)ethan-1-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; overnight, rt
Referenz
Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free Conditions
Thome, Isabelle; Besson, Claire; Kleine, Tillmann; Bolm, Carsten, Angewandte Chemie, 2013, 52(29), 7509-7513

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  45 min, rt
Referenz
Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis
Ma, Peng ; Wang, Jianhui ; Liu, Guiyan, Applied Organometallic Chemistry, 2022, 36(6),

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  18 h, reflux
Referenz
One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium Catalysis
Faggyas, Reka J.; Calder, Ewen D. D.; Wilson, Claire; Sutherland, Andrew, Journal of Organic Chemistry, 2017, 82(21), 11585-11593

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  6 h, rt
Referenz
Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of Didehydroconicol
Shekhar, Chander; Satyanarayana, Gedu, European Journal of Organic Chemistry, 2022, 2022(18),

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt; 3 h, rt
Referenz
Divergent Access to Benzocycles through Copper-Catalyzed Borylative Cyclizations
Yoon, Wan Seok; Han, Jung Tae; Yun, Jaesook, Advanced Synthesis & Catalysis, 2021, 363(21), 4953-4959

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C → rt; rt
Referenz
Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclization
Acharyya, Ranjan Kumar; Kim, Soyoung; Park, Yeji; Han, Jung Tae; Yun, Jaesook, Organic Letters, 2020, 22(20), 7897-7902

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 0 °C
Referenz
Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min
1.3 Reagents: Water
Referenz
Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Referenz
Asymmetric Synthesis and Application of Chiral Spirosilabiindanes
Chang, Xin; Ma, Pei-Long; Chen, Hong-Chao; Li, Chuan-Ying; Wang, Peng, Angewandte Chemie, 2020, 59(23), 8937-8940

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  0 - 5 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
Referenz
Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Triethylamine ;  rt; rt → 0 °C
1.2 Reagents: Sulfur trioxide-pyridine ;  0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction
Shuler, Scott A.; Yin, Guoyin; Krause, Sarah B.; Vesper, Caroline M.; Watson, Donald A., Journal of the American Chemical Society, 2016, 138(42), 13830-13833

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
Referenz
Behavior of three bromochlorobenzenes in Friedel-Crafts acylation reactions
Cam-Van, N. T.; Diep, Bui K.; Buu-Hoi N. P., Tetrahedron, 1964, 20(10), 2195-9

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Referenz
The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes
Wang, Zhixin; Li, Yang; Chen, Fan; Qian, Peng-Cheng; Cheng, Jiang, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Silica ,  Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Referenz
PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-Heterocycles
Ye, Chenghao; Kou, Xuezhen; Xia, Jingzhao; Yang, Guoqiang ; Kong, Li; et al, Chemistry - An Asian Journal, 2018, 13(15), 1897-1901

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referenz
Enantioselective Bromo-oxycyclization of Silanol
Xia, Zilei; Hu, Jiadong; Shen, Zhigao; Wan, Xiaolong; Yao, Qizheng; et al, Organic Letters, 2016, 18(1), 80-83

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  2 h, rt
Referenz
Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of Isoindolinones
Kou, Xuezhen; Li, Yu; Wu, Liang; Zhang, Xinghua; Yang, Guoqiang; et al, Organic Letters, 2015, 17(22), 5566-5569

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Synthesis of 2,3-dihydro-1H-isoindole-1-thiones via the bromine-lithium exchange between 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and butyllithium
Kobayashi, Kazuhiro; Yokoi, Yuki; Nakahara, Tatsuya; Matsumoto, Naoki, Tetrahedron, 2013, 69(48), 10304-10310

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobilone
Shekhar, Chander; Satyanarayana, Gedu, ChemistrySelect, 2023, 8(26),

1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials

1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products

1-(2-bromo-5-chlorophenyl)ethan-1-one Lieferanten

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Amadis Chemical Company Limited
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one
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Reinheit:99%
Menge:100g
Preis ($):348.0
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